2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-4-methoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(7-11(13)15)8-2-4-12(16)10(14)6-8/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSWYUYDPQDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685986 | |
| Record name | 3-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-00-5 | |
| Record name | 3-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 3-bromo-4-chlorophenol and (3-fluoro-4-methoxyphenyl)boronic acid. Palladium catalysts, such as Pd(OAc)₂, and ligands like SPhos facilitate the cross-coupling in a tetrahydrofuran (THF) solvent system under reflux. A base, typically K₃PO₄, is essential for deprotonation and stabilizing the palladium intermediate.
Representative Procedure :
-
Reactants :
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3-Bromo-4-chlorophenol: 865 mg (5.0 mmol)
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(3-Fluoro-4-methoxyphenyl)boronic acid: 5.5 mmol
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : SPhos (10 mol%)
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Base : K₃PO₄ (15 mmol)
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Solvent : THF (20 mL)
The reaction achieves a yield of 75–79% after purification via column chromatography (Rf = 0.41 in PE/EA = 5:1).
Fries Rearrangement for Functional Group Interconversion
The Fries rearrangement enables the migration of acyl groups on phenolic esters, which can be leveraged to adjust substituent positions.
Application to Biphenyl Systems
A Fries rearrangement of 3-chloropropionate esters of 4-fluorophenyl derivatives generates ortho-acylated phenols. Subsequent hydrolysis and coupling could yield the target biphenyl.
Example Protocol :
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Starting Material : 4-Fluorophenyl 3-chloropropionate
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Catalyst : AlCl₃ (1.0 equiv)
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Conditions : 120°C for 4 hours
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura | 75–79 | High regioselectivity, mild conditions | Requires expensive Pd catalysts |
| Friedel-Crafts | 60–70 | Simple setup, scalable | Limited to specific substituents |
| Fries Rearrangement | 65–70 | Functional group versatility | High temperatures, moderate yields |
The Suzuki-Miyaura method is superior for constructing the biphenyl core due to its efficiency and compatibility with sensitive functional groups.
Solubility and Purification Considerations
This compound exhibits limited solubility in polar solvents. Purification typically involves:
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
3-[2-Chloro-4-(Trifluoromethyl)phenoxy]phenol
- Structure : Chloro and trifluoromethyl substituents on the phenyl ring.
- Key Differences : The trifluoromethyl group (strongly electron-withdrawing) replaces the methoxy group in the target compound.
- Synthesis : Requires high-temperature (130°C) displacement reactions under inert atmospheres .
- Applications : Intermediate for MK-2305, a G-protein-coupled receptor 40 agonist. Exhibits higher lipophilicity than the target compound due to the CF₃ group .
2-Chloro-4-(3,4-Difluorophenyl)phenol
- Structure : Two fluorine atoms at the 3- and 4-positions of the phenyl ring.
- Key Differences : Lacks the methoxy group but has an additional fluorine, increasing electronegativity.
- Properties : Molecular weight = 240.63 g/mol; purity ≥95%. Discontinued commercial availability suggests niche applications .
2-Chloro-4-(Methylsulfonyl)phenol
- Structure : Methylsulfonyl (electron-withdrawing) group at the 4-position.
- Applications : Used in research for its reactivity, particularly in oxidation or substitution reactions .
5-[2-Chloro-4-(Trifluoromethyl)phenoxy]-2-Nitrophenol, 1-Acetate
- Structure: Nitro and acetate groups added to the phenolic core.
- Key Differences : Nitro group increases electrophilicity; acetate improves solubility.
- Applications : Likely used in agrochemicals or dyes due to nitro functionality .
Table 1: Comparative Data for Key Compounds
Biological Activity
2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol is a phenolic compound with significant biological activity, making it a candidate for various pharmaceutical applications. Its structure includes a chloro group and a methoxy-substituted aromatic ring, which contribute to its unique chemical properties and biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the halogen atoms (chlorine and fluorine) can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects such as anti-inflammatory and anti-tumor activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
| Compound | Cell Line | Inhibition (%) at 10 µM |
|---|---|---|
| This compound | SNB-19 | 65.12% |
| This compound | NCI-H460 | 55.61% |
| This compound | SNB-75 | 54.68% |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. The minimum inhibitory concentrations (MICs) have been reported in the range of 8 µg/mL for certain strains .
| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 17.0 ± 0.40 |
| S. aureus | 8 | 17.0 ± 0.15 |
Case Studies
Several case studies have explored the pharmacological potential of related compounds:
- Anticancer Evaluation : A series of phenolic compounds were synthesized and tested for anticancer activity against various cell lines using the National Cancer Institute's protocols. The results indicated that structural modifications significantly influence their efficacy .
- Antimicrobial Assessment : Research focused on the antibacterial properties of phenolic compounds revealed that substitutions on the aromatic ring could enhance activity against specific bacterial strains, thus guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Chloro-4-(3-fluoro-4-methoxyphenyl)phenol?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example:
- Step 1 : React 3-fluoro-4-methoxyphenol with a chlorinating agent (e.g., Cl2 or SO2Cl2) under controlled temperatures (60–80°C) in anhydrous dichloromethane .
- Step 2 : Introduce the chloro substituent at the ortho position using catalytic Friedel-Crafts conditions (AlCl3 or FeCl3) .
- Key parameters : Solvent choice (DMF or ethylene dichloride), reaction time (12–24 hr), and inert atmosphere (N2 or Ar) to prevent oxidation .
Q. How is the structural characterization of this compound performed?
- Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR : <sup>19</sup>F NMR to confirm fluorine substitution (δ ≈ -110 to -120 ppm) and <sup>1</sup>H NMR for methoxy (-OCH3, δ ≈ 3.8 ppm) and phenolic -OH (δ ≈ 5.5–6.0 ppm) .
- MS : Molecular ion peak at m/z 256.6 (M+H)<sup>+</sup> in ESI-MS .
- XRD : Single-crystal X-ray diffraction for absolute configuration determination (if crystallized) .
Q. What are the stability and recommended storage conditions?
- Answer :
- Stability : Decomposes under extreme pH (<2 or >10) or temperatures >150°C. Stable in dark, dry conditions for >6 months .
- Storage : Store at 2–8°C in amber glass vials under inert gas (e.g., N2) to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can conflicting bioactivity data from different assays be resolved?
- Answer : Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies include:
- Purity validation : Use HPLC-MS to rule out byproducts (>99% purity) .
- Dose-response curves : Ensure linearity (R<sup>2</sup> > 0.95) across concentrations (1–100 µM) .
- Control experiments : Compare with structurally similar analogs (e.g., 2-chloro-4-(trifluoromethoxy)phenol) to isolate substituent effects .
Q. What computational approaches predict binding interactions with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). Key residues: Phe120 and His297 .
- DFT calculations : Analyze electron density maps (B3LYP/6-311+G(d,p)) to assess chloro-fluoro substituent effects on binding affinity .
- ADMET prediction : SwissADME or ProTox-II for toxicity profiling (e.g., hepatotoxicity risk due to chloro groups) .
Q. How can synthetic yield be optimized without compromising purity?
- Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temp | 60–100°C | 80°C |
| Catalyst (AlCl3) | 0.5–2.0 eq | 1.2 eq |
| Reaction Time | 6–24 hr | 18 hr |
- Workup : Purify via flash chromatography (hexane:EtOAc = 7:3) or recrystallization (ethanol/water) .
Q. What strategies differentiate its mechanism of action from structural analogs?
- Answer :
- Comparative SAR : Test derivatives (e.g., 2-bromo-4-methoxyphenol) in enzyme inhibition assays (IC50 values).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to identify entropy-driven vs. enthalpy-driven interactions .
- Metabolite profiling : Use LC-MS/MS to track oxidative metabolites (e.g., quinones) in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
